molecular formula C12H8ClN3O3 B2763846 3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid CAS No. 278610-25-6

3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid

Cat. No.: B2763846
CAS No.: 278610-25-6
M. Wt: 277.66
InChI Key: AIOFVFFUYDYVPN-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a pyrazine ring substituted with a 4-chlorophenylcarbamoyl group and a carboxylic acid group. It has been studied for its biological activities, particularly its antimycobacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of 4-chloroaniline with pyrazine-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the 4-chloroaniline and the pyrazine-2-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. In the case of its antimycobacterial activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt cell wall synthesis and other vital processes within the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity and may contribute to its biological activity .

Properties

IUPAC Name

3-[(4-chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c13-7-1-3-8(4-2-7)16-11(17)9-10(12(18)19)15-6-5-14-9/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFVFFUYDYVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC=CN=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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